molecular formula C23H22N4O2 B2555263 N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide CAS No. 1207038-58-1

N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No. B2555263
CAS RN: 1207038-58-1
M. Wt: 386.455
InChI Key: DUGIBINYABGRAT-UHFFFAOYSA-N
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Description

The compound “N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The compound also contains a methoxy group, a sulfonamide group, and a benzoxazole moiety .

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

A study on the synthesis and structure-activity relationships of indazole arylsulfonamides, including compounds similar in structure to N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide, revealed their potential as human CCR4 antagonists. These compounds were found to have implications in enzyme inhibition and potential therapeutic applications in cancer treatment, highlighting their importance in developing new anticancer agents (Procopiou et al., 2013).

Carbonic Anhydrase Inhibition

Research into polymethoxylated-pyrazoline benzene sulfonamides has shown that these compounds possess significant inhibitory activity against carbonic anhydrase isoenzymes. This activity suggests the potential for applications in treating conditions where carbonic anhydrase activity is implicated, such as glaucoma or metabolic disorders. Although not directly mentioning N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide, this research provides insight into the broader class of sulfonamide compounds and their biological activities (Kucukoglu et al., 2016).

Synthesis and Characterization for Therapeutic Applications

Another study focused on the synthesis and characterization of quinazoline derivatives as potential diuretic and antihypertensive agents. These findings underline the versatility of benzothiazole and benzoxazole sulfonamides in creating compounds with varied therapeutic uses, further supporting the relevance of investigating N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide in similar contexts (Rahman et al., 2014).

Antimalarial and Potential COVID-19 Applications

A theoretical investigation highlighted sulfonamides' potential in antimalarial activity and their possible utility in treating COVID-19. The study explored the reactivity and ADMET properties of sulfonamide derivatives, suggesting that similar compounds, including N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide, could have significant therapeutic benefits in infectious disease treatment (Fahim & Ismael, 2021).

properties

IUPAC Name

1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-29-21-9-5-4-8-20(21)26-23(28)16-10-12-27(13-11-16)22-17(14-24)15-25-19-7-3-2-6-18(19)22/h2-9,15-16H,10-13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGIBINYABGRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide

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